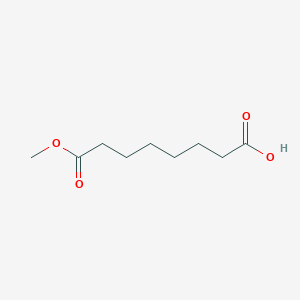
Suberic acid monomethyl ester
Descripción general
Descripción
Suberic acid monomethyl ester, also known as Monomethyl suberate, is a chemical compound with the molecular formula C9H16O4 . It has a molecular weight of 188.22 g/mol . It is a colorless low melting solid .
Synthesis Analysis
Suberic acid monomethyl ester can be synthesized through a coupling reaction. In one method, suberic acid monomethyl ester was condensed with p-phenylenediamine for amide bond formation using HOBt and DCC in DMF .
Molecular Structure Analysis
The molecular structure of Suberic acid monomethyl ester is represented by the SMILES string COC(=O)CCCCCCC(=O)O . The InChI representation is InChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
Suberic acid monomethyl ester has a refractive index of 1.444 (lit.) . It has a boiling point of 185-186 °C/18 mmHg (lit.) and a melting point of 17-19 °C (lit.) . The density of Suberic acid monomethyl ester is 1.047 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Organic Building Blocks
Suberic acid monomethyl ester is used as an organic building block in the synthesis of various organic compounds . It is often used in the production of polymers, resins, and other materials .
Antifungal Activity
Suberic acid monomethyl ester has been found to exhibit antifungal activity . It was investigated in a growth inhibition assay comprising of 11 different fungi and 3 Phytophthora oomycetes . This suggests potential applications in the development of antifungal treatments or as a biocontrol agent in agriculture .
Metabolic Studies
The compound has been used in studies investigating liver lactate metabolism . This could have implications for understanding and treating metabolic disorders .
Drug Development
Given its antifungal properties and involvement in metabolic processes, suberic acid monomethyl ester could potentially be used in drug development . Its molecular structure could be a basis for designing new pharmaceuticals .
Chemical Research
Suberic acid monomethyl ester is used in chemical research as a reference compound or a reactant . Its properties and reactions can provide valuable insights into chemical processes .
Material Science
In material science, suberic acid monomethyl ester can be used in the synthesis of new materials, such as biodegradable plastics or coatings .
Safety and Hazards
Suberic acid monomethyl ester is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mecanismo De Acción
Target of Action
Suberic acid monomethyl ester, also known as monomethyl suberate, primarily targets the respiratory system
Mode of Action
It’s known that it has an effect onliver lactate metabolism
Biochemical Pathways
Given its impact on liver lactate metabolism, it can be inferred that it may influence pathways related tolactate metabolism
Result of Action
Given its known effect on liver lactate metabolism, it can be inferred that it may have a significant impact onliver function .
Propiedades
IUPAC Name |
8-methoxy-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVPXZDUVJGGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339174 | |
| Record name | Suberic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suberic acid monomethyl ester | |
CAS RN |
3946-32-5 | |
| Record name | 1-Methyl octanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3946-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suberic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the antifungal potential of Suberic acid monomethyl ester?
A1: Research suggests that Suberic acid monomethyl ester exhibits moderate antifungal activity against various fungi and oomycetes relevant to agriculture. Notably, it demonstrates significant inhibition against Alternaria alternata, Fusarium equiseti, Fusarium fujikuroi, and Phytophthora infestans GL-1 at concentrations ranging from 100-300 µg/mL. []
Q2: Which molecular target is most likely involved in the antifungal activity of Suberic acid monomethyl ester?
A2: While the precise mechanism of action remains under investigation, molecular docking studies indicate that Suberic acid monomethyl ester likely interacts with the N-myristoyltransferase enzyme in fungi. This enzyme plays a crucial role in fungal protein modification, and its inhibition could contribute to the observed antifungal effects. []
Q3: What is the role of Suberic acid monomethyl ester in synthesizing Hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors?
A4: Suberic acid monomethyl ester serves as a key starting material in the multi-step synthesis of hydroxamic acid-based HDAC inhibitors like SAHA (Suberoylanilide hydroxamic acid). This compound acts as a building block, providing the suberic acid moiety present in the final HDAC inhibitor structure. []
Q4: Has Suberic acid monomethyl ester been identified in natural sources?
A5: Yes, Suberic acid monomethyl ester has been identified as one of the components of Acacia nilotica plant extracts. [] This finding suggests that this compound, in addition to its synthetic routes, might also be obtained from natural sources.
Q5: How does Suberic acid monomethyl ester interact with bacterial proteins?
A6: Molecular docking studies have shown that Suberic acid monomethyl ester exhibits binding affinity to specific proteins in both Escherichia coli and Staphylococcus aureus. In E. coli, it binds to outer membrane protein A and Topoisomerase IV. In S. aureus, it shows affinity for toxic shock syndrome toxin-1 and Enterotoxin B. These interactions suggest a potential antibacterial effect of the compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



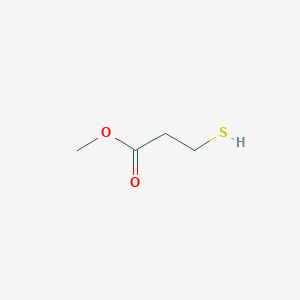
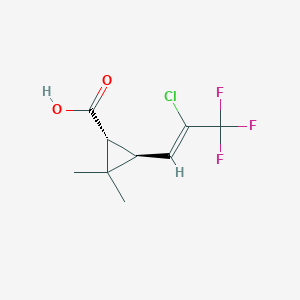






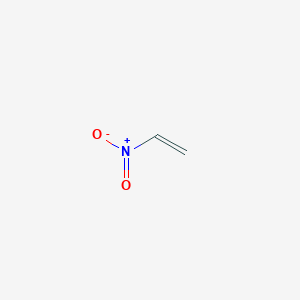



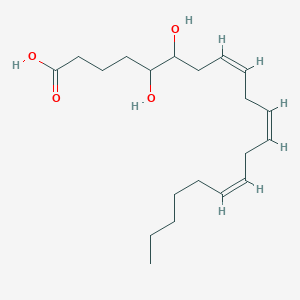
![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)